5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Future Directions
The future directions for the research and development of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the synthetic strategies and understanding the structure-activity relationship of these compounds .
Mechanism of Action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of action
Without specific studies, it’s hard to say exactly how this compound interacts with its targets. The pyrrolidine ring and the oxadiazole group could potentially form interactions with amino acid residues in the target protein, but this would need to be confirmed with experimental data .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the treatment of various diseases, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of the pyrrolidine ring and the oxadiazole group could influence these properties, potentially affecting the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the pyrrolidine and oxadiazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and other functional groups to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Research: The compound could be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3,5-diphenyl-1,2,4-oxadiazole, have been studied for their electronic and biological properties.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid share the methoxyphenyl group and have been explored for various applications.
Uniqueness
5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 3,4-dimethylbenzoyl group, in particular, may enhance its interactions with biological targets or its electronic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-6-7-17(13-15(14)2)22(26)25-12-4-5-19(25)21-23-20(24-28-21)16-8-10-18(27-3)11-9-16/h6-11,13,19H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDYPFKSRUARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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